Cas no 1804847-39-9 (5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine)

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is a versatile halogenated pyridine derivative with significant utility in organic synthesis and pharmaceutical intermediates. The presence of bromomethyl, chloro, and trifluoromethyl functional groups enhances its reactivity, making it a valuable building block for cross-coupling reactions, nucleophilic substitutions, and other transformations. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in derived compounds, while the bromomethyl moiety allows for further functionalization. This compound is particularly useful in agrochemical and medicinal chemistry research, where its structural motifs are leveraged to develop bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic applications.
5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine structure
1804847-39-9 structure
商品名:5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
CAS番号:1804847-39-9
MF:C7H4BrClF3N
メガワット:274.465570449829
CID:4803095

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
    • 5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
    • インチ: 1S/C7H4BrClF3N/c8-2-4-3-13-6(9)1-5(4)7(10,11)12/h1,3H,2H2
    • InChIKey: FKXZZZSOYVUKCX-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=NC(=CC=1C(F)(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 3.3

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029012064-250mg
5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
1804847-39-9 95%
250mg
$950.60 2022-04-01
Alichem
A029012064-1g
5-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine
1804847-39-9 95%
1g
$2,808.15 2022-04-01

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine 関連文献

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridineに関する追加情報

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine: A Comprehensive Overview

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine (CAS No. 1804847-39-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromomethyl, chloro, and trifluoromethyl substituents, offers a wide range of applications in the development of novel drugs and chemical probes. This article provides a detailed overview of the chemical properties, synthesis methods, and potential applications of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine.

Chemical Structure and Properties

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is a pyridine derivative with a molecular formula of C8H5BrClF3N. The presence of the bromomethyl group (BrCH2-) at the 5-position, the chloro group (Cl-) at the 2-position, and the trifluoromethyl group (CF3-) at the 4-position imparts unique chemical and physical properties to this compound. These functional groups are known for their reactivity and ability to participate in various chemical reactions, making 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine an attractive starting material for synthetic chemistry.

The molecular weight of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is approximately 267.5 g/mol. It is typically supplied as a colorless to pale yellow liquid or solid, depending on the purity and storage conditions. The compound is stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 2-chloro-4-trifluoromethylpyridine followed by methylation. This process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in an appropriate solvent.

A detailed synthetic route might proceed as follows:

  1. Bromination: 2-Chloro-4-trifluoromethylpyridine is treated with NBS in a polar solvent such as acetonitrile or dichloromethane to introduce the bromine atom at the 5-position.
  2. Methylation: The resulting 5-bromo-2-chloro-4-trifluoromethylpyridine is then subjected to methylation using an alkylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

This synthetic strategy has been successfully employed in various research laboratories and has been reported in several peer-reviewed journals. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.

Potential Applications in Medicinal Chemistry

5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine has shown promise in several areas of medicinal chemistry, particularly in the development of new drugs and chemical probes. The bromomethyl group can serve as a reactive handle for further functionalization, allowing for the introduction of various substituents that can modulate biological activity.

In recent studies, this compound has been used as a building block for the synthesis of potent inhibitors targeting specific enzymes and receptors. For example, researchers have utilized 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine to develop inhibitors of kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in diseases such as cancer.

The trifluoromethyl group present in 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is known for its electron-withdrawing properties and lipophilicity, which can enhance the binding affinity and selectivity of drug molecules. Additionally, the chloro substituent can contribute to improved metabolic stability and pharmacokinetic properties.

Clinical Relevance and Future Directions

The clinical relevance of compounds derived from 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine is an active area of research. Several preclinical studies have demonstrated promising results in terms of efficacy and safety profiles. For instance, one study published in the Journal of Medicinal Chemistry reported that a derivative of this compound exhibited potent antitumor activity against various cancer cell lines without significant toxicity to normal cells.

Furthermore, ongoing clinical trials are evaluating the therapeutic potential of these compounds in treating diseases such as cancer, inflammatory disorders, and neurodegenerative conditions. The ability to fine-tune the structure through functionalization offers a flexible platform for optimizing drug candidates with enhanced pharmacological properties.

In conclusion, 5-(Bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine (CAS No. 1804847-39-9) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a robust foundation for developing novel drugs and chemical probes with diverse applications. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.

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